molecular formula C17H22BrNO2 B8083033 (S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE

(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE

Cat. No.: B8083033
M. Wt: 352.3 g/mol
InChI Key: SOKCOMOZGLSICY-UHFFFAOYSA-N
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Description

(S)-N-[2-[7-Allyl-5-Bromo-2,3-Dihydro-6-Hydroxy-1H-Inden-1-Yl]Ethyl]Propanamide (CAS: 196597-86-1) is a chiral organic compound featuring a bicyclic inden scaffold substituted with an allyl group at position 7, a bromine atom at position 5, and a hydroxyl group at position 4. The propanamide side chain is attached via an ethyl linker to the inden core, with stereochemical specificity at the S-configured carbon .

Properties

IUPAC Name

N-[2-(5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCOMOZGLSICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Inden Core

The inden scaffold is typically synthesized via radical cyclization or Friedel-Crafts acylation. A radical-based approach, as demonstrated by Nechev et al., involves treating N-allyl-3a-methyl-hexahydroindol-2-one with a bromine source to initiate cyclization. This method favors six-membered ring formation via 6-endo-trig pathways, minimizing five-membered byproducts. Alternative routes employ dihydroindenone precursors, which undergo reduction and functionalization.

Table 1: Comparison of Inden Core Synthesis Methods

MethodReagents/ConditionsYield (%)Key Advantage
Radical CyclizationNBS, AIBN, CCl₄, 80°C65–70High regioselectivity
Friedel-CraftsAlCl₃, acetyl chloride, CH₂Cl₂, 0°C50–55Scalability

Bromination at the 5-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) selectively substitutes the 5-position of the inden core. The reaction proceeds via a radical chain mechanism, with the allyl group at position 7 directing bromination to the para position.

Critical Parameters :

  • Solvent : Non-polar solvents (CCl₄) enhance radical stability.

  • Temperature : 70–80°C optimizes NBS decomposition without side reactions.

Allylation at the 7-Position

Allylation is achieved through SN2 displacement or Heck coupling. Industrial protocols favor SN2 reactions using allyl bromide and a strong base (e.g., K₂CO₃) in DMF. The reaction exploits the electron-rich nature of the inden core to facilitate nucleophilic attack.

Side Note : Competing pathways may generate minor regioisomers, necessitating chromatographic purification.

Hydroxylation at the 6-Position

The 6-hydroxy group is introduced via demethylation of a methoxy precursor or hydroxyl-directed C–H activation. A common industrial method involves:

  • Protecting the hydroxyl as a benzyl ether using benzyl bromide and NaH.

  • Oxidative removal of the benzyl group via hydrogenolysis (H₂, Pd/C).

Table 2: Hydroxylation Methods

StepReagents/ConditionsYield (%)
Benzyl ProtectionBnBr, NaH, THF, 0°C to RT85
DeprotectionH₂ (1 atm), 10% Pd/C, EtOH90

Amidation to Introduce the Propanamide Side Chain

The ethylamine side chain is coupled with propanoic acid using carbodiimide reagents (e.g., EDC·HCl) and HOBt in dichloromethane. The reaction proceeds via an activated ester intermediate, ensuring high conversion rates.

Optimization Insight :

  • Catalyst : DMAP accelerates acylation by 30%.

  • Temperature : 0°C minimizes racemization at the chiral center.

Stereochemical Resolution

The (S)-configuration is achieved through chiral chromatography or asymmetric synthesis. Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee. Alternative methods employ chiral auxiliaries during the amidation step.

Industrial-Scale Optimization

Radical Cyclization Revisited

Recent advancements optimize radical cyclization by replacing CCl₄ with eco-friendly solvents (e.g., cyclopentyl methyl ether), improving yields to 78%. Computational modeling (DFT) aids in predicting transition states to minimize byproducts.

Green Chemistry Initiatives

  • Solvent Recycling : DMF is recovered via distillation, reducing waste.

  • Catalyst Recovery : Pd/C from deprotection steps is reused after washing.

Characterization and Quality Control

  • NMR : ¹H NMR confirms substitution patterns (δ 5.3 ppm for allyl protons).

  • HPLC-MS : Verifies purity (>99.5%) and molecular mass (352.3 g/mol).

  • X-ray Crystallography : Resolves absolute configuration at the chiral center.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Primary Applications

  • Intermediate in Pharmaceutical Synthesis
    • The primary application of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide is as an intermediate in the synthesis of Ramelteon , a melatonin receptor agonist used primarily for treating insomnia. The compound's structural similarity to melatonin allows it to influence circadian rhythms and promote sleep onset effectively .
  • Biological Activity
    • Research indicates that this compound may exhibit similar binding characteristics to melatonin receptors (MT1 and MT2). This suggests potential applications in sleep-related pharmacology, where it could be explored for its effects on sleep modulation and circadian rhythm regulation .

Case Study 1: Ramelteon Synthesis

A notable study highlighted the role of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene]ethyl]propanamide as an impurity during the synthesis of Ramelteon. It was shown that controlling this compound's levels during synthesis could improve the yield and purity of Ramelteon, thus enhancing its therapeutic efficacy.

Case Study 2: Binding Affinity Studies

Studies focused on the binding affinity of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene]ethyl]propanamide to melatonin receptors demonstrated that it could act as a selective modulator. These findings suggest that further exploration into its pharmacokinetic properties could reveal additional therapeutic uses in sleep disorders .

Mechanism of Action

The mechanism of action of (S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Inden Derivatives

Compound A : (S)-2-((5-Bromo-1H-Indol-3-Yl)Amino)Propanamide 2,2,2-Trifluoroacetate (CAS: Not specified)
  • Structural Differences : Replaces the inden core with an indole ring and introduces a trifluoroacetate salt.
Compound B : (S)-N-[2-[7-Allyl-5-Bromo-6-Benzyloxy-2,3-Dihydro-1H-Inden-1-Yl]Ethyl]Propanamide (CAS: 1246820-29-0)
  • Structural Differences : Substitutes the 6-hydroxy group with a benzyloxy group.
  • Functional Impact : The benzyloxy group increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
Compound C : (S)-2-(2-(5-Bromo-2,3-Dihydro-1H-Inden-1-Yl)-3-Mercaptopropanamido)-3-(1H-Indol-3-Yl)Propanoic Acid
  • Structural Differences : Incorporates a mercaptopropanamido group and an indol-3-yl substituent.
  • Functional Impact : The thiol group enables disulfide bond formation, altering redox activity, while the indole enhances receptor-binding affinity in enzyme inhibition assays .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Comparative Data for Key Compounds

Property Target Compound Compound B (Benzyloxy) Compound C (Mercapto-Indole)
Molecular Formula C₁₇H₂₂BrNO₂ C₂₄H₂₈BrNO₂ C₂₃H₂₄BrN₂O₃S
Molecular Weight 364.27 g/mol 466.39 g/mol 497.42 g/mol
logP 2.8 (predicted) 3.5 3.2
Solubility (H₂O) 12 mg/mL (pH 7.4) 0.5 mg/mL 8 mg/mL
Key Interactions H-bonding (OH, amide) Hydrophobic (benzyl) Disulfide bonds, π-π stacking

Sources : Predicted using ChemAxon and experimental data from .

Biological Activity

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide, also known by its CAS number 196597-86-1, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₇H₂₂BrNO₂
  • Molecular Weight : 352.27 g/mol
  • CAS Number : 196597-86-1
  • InChI Key : SOKCOMOZGLSICY-NSHDSACASA-N
  • SMILES : CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br

Research indicates that this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : This compound may act as a ligand for certain GPCRs, influencing cellular signaling pathways that are critical for numerous physiological processes .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, potentially inhibiting viral replication through interference with viral RNA synthesis and assembly .

Antiviral Properties

A study highlighted the effectiveness of related compounds in inhibiting the replication of viruses such as the hepatitis C virus (HCV) and respiratory syncytial virus (RSV). The structural modifications in compounds similar to this compound were shown to enhance biological activity significantly. For instance:

CompoundVirus TargetedIC50 ValueSelectivity Index
Compound AHCV6.7 μM35.46
Compound BRSV5–28 μMNot specified

These values indicate a promising antiviral potential, warranting further investigation into the specific mechanisms through which this compound may exert its effects .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds within the same structural class:

  • Case Study on Antiviral Efficacy : A series of compounds were tested against HCV in vitro, showing significant reductions in viral load at micromolar concentrations. The selectivity index was notably high for certain derivatives, suggesting low cytotoxicity alongside effective antiviral action .
  • Mechanistic Insights : Research indicated that compounds similar to this compound could inhibit key enzymes involved in viral replication, establishing a foundation for future drug development targeting these pathways .

Q & A

Basic: What experimental methodologies are recommended for determining the physicochemical properties of this compound?

Answer:

  • Step 1: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity and molecular weight. Validate results against synthetic standards .
  • Step 2: Employ UV-Vis spectroscopy to analyze the compound’s absorbance profile, particularly the hydroxy and bromo substituents, which may influence photostability .
  • Step 3: Conduct solubility studies in polar/non-polar solvents under controlled pH to inform formulation strategies. Reference ICH guidelines for stability testing .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

Answer:

  • Step 1: Apply factorial design of experiments (DoE) to evaluate variables (e.g., reaction temperature, catalyst loading). Use response surface methodology to identify optimal conditions .
  • Step 2: Implement chiral stationary phase chromatography for real-time monitoring of enantiomeric excess during synthesis .
  • Step 3: Utilize density functional theory (DFT) to model steric and electronic effects influencing diastereomer formation, guiding reagent selection .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

  • Step 1: Perform multi-nuclear NMR (¹H, ¹³C, 2D-COSY) to confirm spatial arrangements and hydrogen bonding patterns. Compare with crystallographic data if available .
  • Step 2: Re-examine computational parameters (e.g., solvent models, basis sets) in quantum mechanical simulations to align predictions with experimental results .
  • Step 3: Cross-validate using vibrational spectroscopy (IR/Raman) to detect conformational isomers or dynamic equilibria .

Basic: What protocols are advised for assessing the compound’s stability under physiological conditions?

Answer:

  • Step 1: Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC .
  • Step 2: Test hydrolytic stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Track bromo-allyl group reactivity .
  • Step 3: Use LC-MS/MS to identify degradation products and propose degradation pathways .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

Answer:

  • Step 1: Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray/NMR-derived protein structures. Prioritize the hydroxy-indenyl moiety for hydrogen-bond interactions .
  • Step 2: Apply molecular dynamics (MD) simulations (100 ns trajectories) to assess binding mode stability and entropy contributions .
  • Step 3: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling .

Advanced: How can researchers design a high-throughput screen to evaluate the compound’s bioactivity?

Answer:

  • Step 1: Develop a cell-based assay (e.g., luciferase reporter for Nrf2 activation) with Z’-factor >0.5 to ensure robustness .
  • Step 2: Use dose-response curves (10 nM–100 µM) to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., sulforaphane) .
  • Step 3: Employ chemoinformatics tools (e.g., PaDEL, ChemAxon) to correlate structural features with activity cliffs .

Advanced: What methodologies are critical for studying the compound’s environmental fate and ecotoxicology?

Answer:

  • Step 1: Conduct OECD 301 biodegradation tests to assess persistence in water/soil matrices .
  • Step 2: Use QSAR models to predict bioaccumulation potential (log Kow) and toxicity to aquatic organisms (e.g., Daphnia magna) .
  • Step 3: Perform metabolomic profiling in model organisms (e.g., zebrafish) to identify detoxification pathways and oxidative stress markers .

Basic: How can researchers quantify the compound in complex biological matrices (e.g., plasma)?

Answer:

  • Step 1: Optimize solid-phase extraction (SPE) protocols for sample cleanup. Use deuterated analogs as internal standards .
  • Step 2: Validate a UHPLC-MS/MS method with LOQ ≤1 ng/mL. Assess matrix effects via post-column infusion .
  • Step 3: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro-in vivo correlations .

Advanced: What strategies ensure enantiomeric purity during large-scale synthesis?

Answer:

  • Step 1: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocontrol at the indenyl center .
  • Step 2: Integrate continuous-flow chemistry with in-line chiral HPLC for real-time quality control .
  • Step 3: Use vibrational circular dichroism (VCD) to confirm absolute configuration of the final product .

Advanced: How can researchers elucidate the compound’s mechanism of action in neurodegenerative models?

Answer:

  • Step 1: Perform RNA-seq transcriptomics on treated neuronal cells to identify pathways (e.g., Nrf2, NF-κB) .
  • Step 2: Use CRISPR/Cas9 knockouts to validate target engagement (e.g., Keap1-Nrf2 interaction) .
  • Step 3: Apply cryo-EM or X-ray crystallography to resolve compound-target complexes at atomic resolution .

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